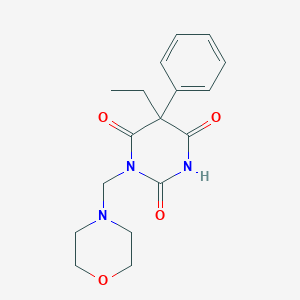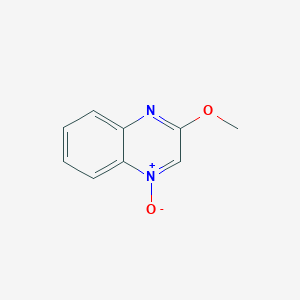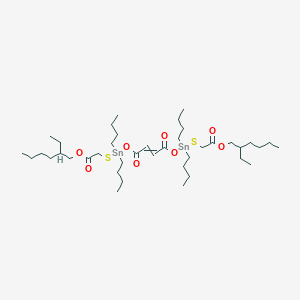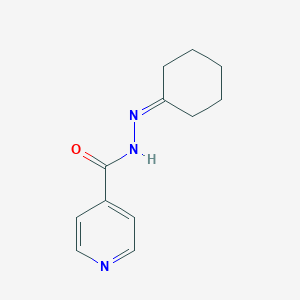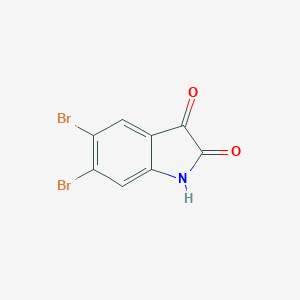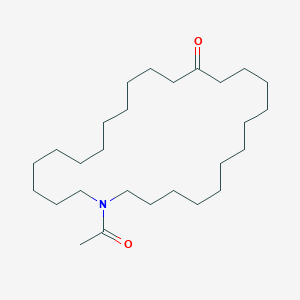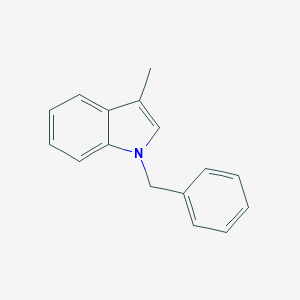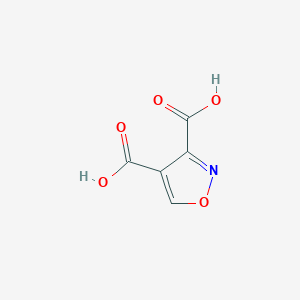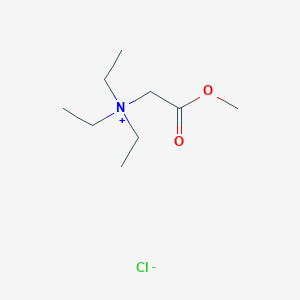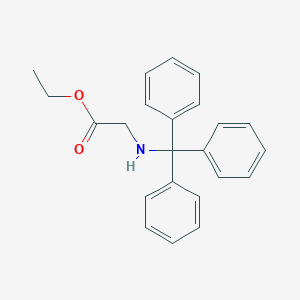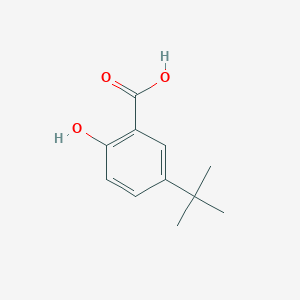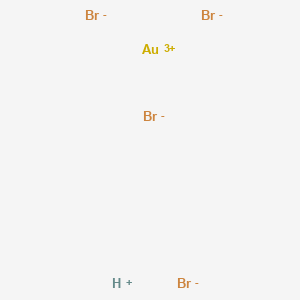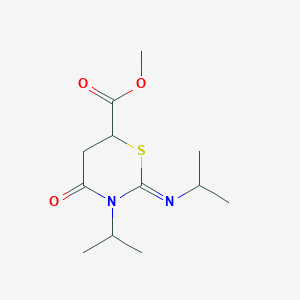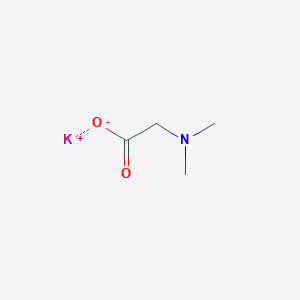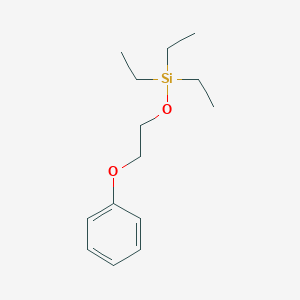
Triethyl(2-phenoxyethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-phenoxyethoxy)silane is an organosilicon compound that is used in various scientific research applications. It is a colorless liquid with a molecular weight of 308.46 g/mol. This compound is also referred to as TEPOES or Phenoxyethyltriethoxysilane and has a chemical formula of C16H26O3Si. TEPOES is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented.
Wirkmechanismus
TEPOES is a silane coupling agent that forms a covalent bond with the surface of inorganic materials. The silane group reacts with the surface hydroxyl groups of the inorganic material, forming a stable bond. The phenoxyethyl group provides a hydrophobic coating on the surface of the inorganic material, making it more stable and less prone to degradation.
Biochemische Und Physiologische Effekte
TEPOES has no known biochemical or physiological effects. It is not used as a drug, and therefore, information related to drug usage and dosage and drug side effects are excluded from this paper.
Vorteile Und Einschränkungen Für Laborexperimente
TEPOES has several advantages and limitations for lab experiments. Its advantages include its ability to enhance the adhesion between organic and inorganic phases, its ability to modify the surface properties of nanoparticles, and its hydrophobic coating properties. Its limitations include its high cost, its toxicity, and its potential to cause skin and eye irritation.
Zukünftige Richtungen
TEPOES has potential future applications in the field of nanotechnology. It can be used in the synthesis of new materials and coatings with improved properties. It can also be used in the preparation of functionalized nanoparticles for drug delivery and imaging applications. Further research is needed to explore the full potential of TEPOES in various scientific research applications.
Conclusion:
In conclusion, TEPOES is an organosilicon compound that is used in various scientific research applications. It is synthesized using a two-step process and has a mechanism of action that involves forming a covalent bond with the surface of inorganic materials. TEPOES has several advantages and limitations for lab experiments, and its potential future applications in the field of nanotechnology are promising.
Synthesemethoden
TEPOES is synthesized using a two-step process. The first step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol. The second step involves the reaction of 2-phenoxyethanol with triethyl orthosilicate in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction produces TEPOES and ethanol as a by-product.
Wissenschaftliche Forschungsanwendungen
TEPOES is used in various scientific research applications, including the synthesis of new materials and coatings. It is used as a coupling agent in the preparation of organic-inorganic hybrid materials, where it enhances the adhesion between the organic and inorganic phases. TEPOES is also used as a surface modifier in the preparation of hydrophobic coatings. It is used to modify the surface properties of nanoparticles, making them more stable and dispersible in solvents.
Eigenschaften
CAS-Nummer |
16654-60-7 |
|---|---|
Produktname |
Triethyl(2-phenoxyethoxy)silane |
Molekularformel |
C14H24O2Si |
Molekulargewicht |
252.42 g/mol |
IUPAC-Name |
triethyl(2-phenoxyethoxy)silane |
InChI |
InChI=1S/C14H24O2Si/c1-4-17(5-2,6-3)16-13-12-15-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI-Schlüssel |
ITIOKSHBUBCWBP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
Kanonische SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
Synonyme |
2-[(Triethylsilyl)oxy]ethyl(phenyl) ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



